N-[(1R,2S)-2-(3-fluorophenyl)cyclopropyl]-2-(2,2,2-trifluoroethoxy)acetamide
Description
N-[(1R,2S)-2-(3-fluorophenyl)cyclopropyl]-2-(2,2,2-trifluoroethoxy)acetamide is a complex organic compound characterized by its unique cyclopropyl and trifluoroethoxy functional groups
Properties
IUPAC Name |
N-[(1R,2S)-2-(3-fluorophenyl)cyclopropyl]-2-(2,2,2-trifluoroethoxy)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F4NO2/c14-9-3-1-2-8(4-9)10-5-11(10)18-12(19)6-20-7-13(15,16)17/h1-4,10-11H,5-7H2,(H,18,19)/t10-,11+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFWFRDDXNQIRRW-WDEREUQCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1NC(=O)COCC(F)(F)F)C2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1NC(=O)COCC(F)(F)F)C2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F4NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1R,2S)-2-(3-fluorophenyl)cyclopropyl]-2-(2,2,2-trifluoroethoxy)acetamide typically involves multiple steps, starting from readily available precursors. A common synthetic route includes the following steps:
Formation of the Cyclopropyl Ring: The cyclopropyl ring is synthesized through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.
Introduction of the Fluorophenyl Group: The 3-fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction.
Attachment of the Trifluoroethoxy Group: The trifluoroethoxy group is added through an etherification reaction, typically using trifluoroethanol and a suitable base.
Formation of the Acetamide Moiety: The final step involves the formation of the acetamide group through an amidation reaction, using acetic anhydride and an amine source.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of green chemistry principles to minimize waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[(1R,2S)-2-(3-fluorophenyl)cyclopropyl]-2-(2,2,2-trifluoroethoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(1R,2S)-2-(3-fluorophenyl)cyclopropyl]-2-(2,2,2-trifluoroethoxy)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including its effects on cellular processes and enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory, analgesic, or anticancer activities.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[(1R,2S)-2-(3-fluorophenyl)cyclopropyl]-2-(2,2,2-trifluoroethoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key metabolic pathways.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
- N-[(1R,2S)-2-(3-chlorophenyl)cyclopropyl]-2-(2,2,2-trifluoroethoxy)acetamide
- N-[(1R,2S)-2-(3-bromophenyl)cyclopropyl]-2-(2,2,2-trifluoroethoxy)acetamide
- N-[(1R,2S)-2-(3-methylphenyl)cyclopropyl]-2-(2,2,2-trifluoroethoxy)acetamide
Uniqueness
N-[(1R,2S)-2-(3-fluorophenyl)cyclopropyl]-2-(2,2,2-trifluoroethoxy)acetamide is unique due to the presence of the fluorophenyl and trifluoroethoxy groups, which impart distinct chemical and biological properties. These functional groups can enhance the compound’s stability, lipophilicity, and ability to interact with specific molecular targets, making it a valuable compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
